molecular formula C20H24ClN3O2S B5567615 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5567615
M. Wt: 405.9 g/mol
InChI Key: VCSUPQYLCJIYQZ-UHFFFAOYSA-N
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Description

“N-{3-Chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide” is a chemical compound with the molecular formula C20H24ClN3O2S . The average mass of this compound is 405.941 Da and the monoisotopic mass is 405.127777 Da .

Scientific Research Applications

Chemical Synthesis and Modifications

The chemical synthesis and modifications of related compounds have been extensively explored to understand their structural and functional impacts. For instance, the study on the synthesis and chiroptical properties of optically active polyamides incorporating different diamines, such as piperazine, sheds light on how modifications in chemical structures influence their properties and applications (Adegawa et al., 1993). Similarly, the creation of polyamides containing uracil and adenine through polycondensation with diamines, including piperazine, highlights the potential for designing polymers with specific functional groups for targeted applications (Hattori & Kinoshita, 1979).

Biological Evaluation and Interaction Studies

The exploration of compounds' interactions with biological receptors and their potential biological effects is a critical area of research. The study on the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor provides insights into the structure-activity relationships and potential therapeutic applications (Romagnoli et al., 2008). Another example is the investigation of N-(2-(piperazin-1-yl)phenyl)arylamide derivatives as β-secretase (BACE1) inhibitors, which underscores the significance of chemical modifications in enhancing biological activity and specificity (Edraki et al., 2015).

Advanced Material Applications

The synthesis of new aromatic polymers containing 1,3,5-triazine rings and their evaluation for various applications demonstrate the compound's potential in developing materials with specific desired properties (Lin et al., 1990). Such studies are pivotal in advancing material science and engineering, providing foundations for future innovations.

properties

IUPAC Name

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c1-20(2,3)19(26)24-10-8-23(9-11-24)16-7-6-14(13-15(16)21)22-18(25)17-5-4-12-27-17/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUPQYLCJIYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide

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